(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

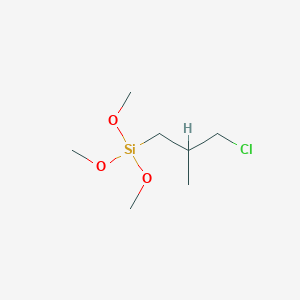

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.75 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE typically involves the reaction of 3-chloro-2-methylpropyl chloride with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Condensation: Often facilitated by catalysts such as acids or bases.

Major Products Formed

Substitution Reactions: Products include substituted silanes.

Hydrolysis: Silanols are formed.

Condensation: Siloxanes are the major products.

Applications De Recherche Scientifique

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other organosilicon compounds.

Biology: In the modification of surfaces for biological assays.

Medicine: Potential use in drug delivery systems.

Industry: Used in the production of coatings, adhesives, and sealants

Mécanisme D'action

The mechanism of action of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE involves its ability to form strong bonds with various substrates. The compound can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in surface modification and adhesion applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chloropropyl)trimethoxysilane

- (3-Chloro-2-methylpropyl)dimethoxymethylsilane

Uniqueness

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .

Activité Biologique

(3-Chloro-2-methylpropyl)trimethoxysilane (CPTMO) is an organosilicon compound with significant applications in materials science and potential implications for biological systems. This article reviews the biological activity of CPTMO, focusing on its toxicological effects, mutagenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

CPTMO is characterized by the presence of a chlorinated propyl group and three methoxy groups attached to silicon. Its chemical formula is C₇H₁₅ClO₃Si, and it has a molecular weight of 196.73 g/mol. The compound is known for its ability to form strong bonds between organic and inorganic materials, which is crucial in various industrial applications.

CPTMO acts primarily as a silane coupling agent. Upon hydrolysis, it forms silanols that can condense with other silanols or bind to hydroxyl groups on inorganic surfaces. This reaction enhances adhesion properties, making it valuable in composite material formulations.

Acute and Chronic Toxicity

Research indicates that CPTMO exhibits moderate toxicity in biological systems. In a 28-day inhalation study on rats, histopathological changes were observed in the adrenal glands, kidneys, liver, and urinary bladder at concentrations as low as 10 ppm (81 mg/m³). The lowest observed effect level (LOEL) was established at 100 ppm (814 mg/m³), while the no observed adverse effect level (NOAEL) was determined to be 5 ppm (41 mg/m³) .

Mutagenicity

CPTMO has shown mutagenic properties in vitro. It tested positive in bacterial mutation assays and mouse lymphoma mutagenesis assays when metabolic activation was present. However, it did not induce micronuclei in vivo, indicating a complex interaction with biological systems that may depend on exposure conditions .

Environmental Impact

CPTMO's environmental toxicity has been evaluated through various aquatic toxicity studies. The 48-hour EC50 value for Daphnia magna was determined to be 869 mg/L under static conditions, indicating moderate toxicity to aquatic organisms . Additionally, studies have shown that the compound rapidly hydrolyzes in the environment, leading to the formation of potentially harmful silanol derivatives.

Case Study 1: Inhalation Toxicity in Rats

A significant study involved repeated inhalation exposure of rats to CPTMO. Clinical signs included dose-related decreases in body weight and organ weight changes at higher concentrations. The study concluded that while CPTMO poses risks at elevated exposures, its effects are concentration-dependent .

Case Study 2: Aquatic Toxicity Assessment

In a semi-static study with rainbow trout (Oncorhynchus mykiss), the LC50 for trimethylsilanol—predicted from CPTMO hydrolysis—was found to be 271 mg/L. This suggests that while CPTMO itself may have lower direct toxicity, its degradation products can be significantly harmful to aquatic life .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by:

- Moderate Toxicity: Demonstrated through inhalation studies with observable effects at low concentrations.

- Mutagenicity: Positive results in vitro but negative outcomes in vivo suggest a need for careful risk assessment.

- Environmental Concerns: Moderate toxicity to aquatic organisms highlights potential ecological impacts.

Tables of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 196.73 g/mol |

| LOEL | 100 ppm (814 mg/m³) |

| NOAEL | 5 ppm (41 mg/m³) |

| In Vitro Mutagenicity | Positive in bacterial assays |

| Aquatic EC50 (Daphnia) | 869 mg/L |

| Aquatic LC50 (Rainbow Trout) | 271 mg/L |

Propriétés

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWSQWFKWFAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.